molecular formula C14H22N2O B3163179 N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine CAS No. 883532-56-7

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine

Cat. No. B3163179
CAS RN: 883532-56-7
M. Wt: 234.34 g/mol
InChI Key: QXYPWVQHTNTJKF-UHFFFAOYSA-N
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Description

“N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine” is a chemical compound with the CAS Number: 883532-56-7 and a molecular weight of 234.34 . The IUPAC name for this compound is N,N-dimethyl [4- (4-piperidinyloxy)phenyl]methanamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H22N2O . The InChI Code for this compound is 1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3 .

Scientific Research Applications

Psychoactive Substance Research

Recreational Use, Analysis, and Toxicity of Tryptamines

Tryptamines, a category of psychoactive compounds, include naturally occurring substances and synthetic derivatives. They are known for their hallucinogenic properties, with effects varying based on their structural modifications. Research aims to understand their pharmacology, toxicity, and potential therapeutic applications, offering insights into their effects on human health and safety measures (R. Tittarelli et al., 2014).

Chemical Control of Fertility

Chemical research at the Central Drug Research Institute has led to developments in contraceptive methods, highlighting the importance of understanding chemical structures and their biological interactions for medical applications (N. Nand, 1974).

Neuropharmacology of DMT

N,N-Dimethyltryptamine (DMT) research focuses on its roles in the central nervous system and its potential as a neurotransmitter. Exploring DMT's pharmacokinetics and mechanisms of action can contribute to developing new clinical tools for treating mental health disorders (Theresa M. Carbonaro & M. B. Gatch, 2016).

Potential Roles of DMT Beyond Psychotropic Effects

Investigations into DMT's effects beyond the nervous system, such as its role in cellular protective mechanisms and immunoregulation, suggest broader physiological functions. These findings indicate potential medical applications of DMT in tissue protection, regeneration, and immunity (E. Frecska et al., 2013).

Pharmacology and Toxicology of NBOMe Hallucinogens

Research on N-benzylphenethylamines (NBOMes) explores their potent serotonergic effects and associated risks, contributing to a better understanding of their pharmacology and toxicology. This knowledge is crucial for assessing public health risks and developing safety guidelines (A. Halberstadt, 2017).

Safety and Hazards

The safety information available indicates that “N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine” may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N,N-dimethyl-1-(4-piperidin-4-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYPWVQHTNTJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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